An In-Depth Technical Guide to (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural combination of a pyrrolidine ring, an ether linkage, and a brominated aromatic moiety makes it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties, a detailed synthetic pathway, rigorous characterization methodologies, and potential applications of this compound. The content herein is designed to equip researchers with the necessary knowledge to effectively synthesize, analyze, and utilize (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl in their research endeavors.
Core Molecular Attributes
(R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride is a salt of the corresponding free base. The hydrochloride form generally offers enhanced stability and solubility in aqueous media, rendering it more amenable to handling and formulation development.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₃BrClNO | [1][2] |
| Molecular Weight | 278.57 g/mol | [1][2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Chirality | (R)-enantiomer | Specified in name |
Structure:
Caption: Chemical structure of (R)-3-(3-Bromo-phenoxy)-pyrrolidine Hydrochloride.
Synthesis Protocol: A Step-by-Step Guide
The synthesis of (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl is most effectively achieved through a multi-step process, commencing with a commercially available chiral starting material. The key transformation involves the formation of the aryl ether bond via a Mitsunobu reaction, which is known for its reliability in coupling alcohols with acidic pronucleophiles with inversion of stereochemistry.[3][4][5] However, as the desired product retains the stereochemistry of the starting alcohol, a protection and deprotection strategy is employed around the pyrrolidine nitrogen.
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl.
Step 1: N-Boc Protection of (R)-3-Hydroxypyrrolidine
Rationale: The protection of the secondary amine of the pyrrolidine ring as a tert-butyloxycarbonyl (Boc) carbamate is crucial. This prevents the amine from acting as a nucleophile in the subsequent Mitsunobu reaction and avoids potential side reactions.
Protocol:
-
To a solution of (R)-3-hydroxypyrrolidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water, add triethylamine (1.2 eq.) at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-N-Boc-3-hydroxypyrrolidine, which can often be used in the next step without further purification.
Step 2: Mitsunobu Reaction for Aryl Ether Formation
Rationale: The Mitsunobu reaction facilitates the O-arylation of the protected hydroxypyrrolidine.[3][4][5] This reaction proceeds with inversion of configuration at the chiral center. However, since the starting material is the (R)-enantiomer and the desired product is also (R), this step is performed on the hydroxyl group, which does not invert the stereocenter of the pyrrolidine ring itself.
Protocol:
-
Dissolve (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq.), 3-bromophenol (1.2 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate (R)-N-Boc-3-(3-Bromo-phenoxy)-pyrrolidine.
Step 3: N-Boc Deprotection and HCl Salt Formation
Rationale: The final step involves the removal of the Boc protecting group to liberate the free secondary amine, followed by the formation of the hydrochloride salt. Acidic conditions are standard for Boc deprotection.[2][6][7] Using HCl in a non-aqueous solvent directly yields the desired hydrochloride salt.
Protocol:
-
Dissolve the purified (R)-N-Boc-3-(3-Bromo-phenoxy)-pyrrolidine (1.0 eq.) in a minimal amount of a suitable solvent like dioxane or diethyl ether.
-
Add a solution of 4M HCl in dioxane (or a saturated solution of HCl in diethyl ether) (excess, e.g., 5-10 eq.) to the mixture at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours. The hydrochloride salt will often precipitate out of the solution.
-
Monitor the deprotection by TLC.
-
Upon completion, collect the precipitate by filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the resulting solid under vacuum to yield pure (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl. Recrystallization from a solvent system like isopropanol/ether can be performed if further purification is needed.[8]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for structural elucidation.
Expected ¹H NMR Data (Predicted, in DMSO-d₆):
-
Aromatic Protons (4H): Multiple signals in the range of δ 7.0-7.5 ppm. The bromine substitution will influence the splitting pattern.
-
Pyrrolidine CH-O (1H): A multiplet around δ 4.8-5.0 ppm.
-
Pyrrolidine CH₂-N (4H): Complex multiplets in the range of δ 3.2-3.6 ppm.
-
Pyrrolidine CH₂ (2H): Multiplets in the range of δ 2.0-2.4 ppm.
-
Amine N-H₂⁺ (2H): A broad singlet at a downfield chemical shift, typically > δ 9.0 ppm, due to the acidic protons of the hydrochloride salt.
Expected ¹³C NMR Data (Predicted, in DMSO-d₆):
-
Aromatic C-Br: A signal around δ 122 ppm.
-
Aromatic C-O: A signal around δ 158 ppm.
-
Other Aromatic Carbons: Signals in the range of δ 115-132 ppm.
-
Pyrrolidine C-O: A signal in the range of δ 75-80 ppm.
-
Pyrrolidine C-N: Signals in the range of δ 45-55 ppm.
-
Pyrrolidine C-C: A signal in the range of δ 30-35 ppm.
Note: Actual chemical shifts can vary depending on the solvent and concentration. NMR prediction tools can provide more specific estimates.[9][10][11][12]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
Expected Data (Electrospray Ionization, ESI+):
-
Molecular Ion (M+H)⁺: A peak corresponding to the free base at m/z 242.0175 and 244.0155, showing the characteristic isotopic pattern of a single bromine atom (approximately 1:1 ratio).
-
Key Fragments: Fragmentation may involve the loss of the bromophenoxy group or cleavage of the pyrrolidine ring.[13][14]
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical tool for assessing the purity of the final compound. A chiral HPLC method would be required to confirm the enantiomeric excess (e.e.) of the (R)-enantiomer.
Applications in Drug Discovery
The (R)-3-(3-Bromo-phenoxy)-pyrrolidine scaffold is a versatile building block in the design of novel therapeutics. The pyrrolidine ring is a common motif in many biologically active compounds, often serving as a constrained diamine or amino alcohol mimic.[15][16] The aryl ether linkage provides a rigid connection to a substituted aromatic ring, which can be further functionalized. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Potential therapeutic areas where this scaffold could be employed include, but are not limited to:
-
Neuroscience: As a component of ligands for various receptors and transporters in the central nervous system.
-
Oncology: In the development of kinase inhibitors or other anti-proliferative agents.
-
Infectious Diseases: As a core for novel antibacterial or antiviral compounds.
Safety and Handling
As with all laboratory chemicals, (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion
(R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl is a valuable chiral building block with significant potential in medicinal chemistry. The synthetic route outlined in this guide, centered around a key Mitsunobu reaction, provides a reliable pathway to this compound. The detailed characterization methods ensure the identity and purity of the final product, which is crucial for its application in the synthesis of novel and potent therapeutic agents.
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ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl ?. [Link]
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ResearchGate. (2020, April 6). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]
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MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]
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